![molecular formula C22H18F2N2O4 B2782735 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide CAS No. 400083-12-7](/img/structure/B2782735.png)
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a 1,3-benzodioxol-5-yl group, which is a common motif in many bioactive compounds . The presence of the difluoro group may enhance the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzodioxole group is a cyclic structure, and the difluoro group could potentially influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoro group, which could make the molecule more electrophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoro group could potentially affect its polarity, solubility, and stability .Scientific Research Applications
Aggregation Enhanced Emission and Multi-stimuli-responsive Properties
Research into pyridyl substituted benzamides has demonstrated compounds that exhibit luminescence in both DMF solution and the solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution. Their luminescence properties and multi-stimuli-responsive behavior, including mechanochromic properties, are influenced by the polarity of solvents and structural modifications. Such compounds have been characterized using spectral measurements, SEM, TEM, and supported by X-ray crystallography, indicating potential applications in materials science for sensing, imaging, and information storage technologies (Srivastava et al., 2017).
Synthesis of Heterocyclic Compounds and Drug Design
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents highlights the versatility of pyridine and pyrimidine derivatives in medicinal chemistry. These compounds have been screened for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, presenting a significant potential for the development of new pharmaceuticals (Abu‐Hashem et al., 2020).
Antibacterial Properties
The antibacterial properties of certain pyridine derivatives, including those related to the chemical structure , have been documented. These findings suggest that modifications to the pyridine ring can yield compounds with significant antibacterial activity, providing a foundation for the development of new antibiotics or antiseptic agents (Kostenko et al., 2015).
Functionalization Reactions and Coordination Polymers
Research into the functionalization reactions and structural diversity of coordination polymers involving pyridine carboxamide ligands has yielded insights into the role of ligand conformation in determining the properties of the resultant complexes. These studies provide valuable information for the design of materials with specific optical, magnetic, or catalytic properties by manipulating the molecular architecture at the ligand level (Yeh et al., 2008).
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of experimental data. Based on its structural features, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, distribution within the body, metabolism, and excretion rates remain unknown .
properties
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O4/c1-14(16-6-3-2-4-7-16)25-20(27)17-8-5-11-26(21(17)28)13-15-9-10-18-19(12-15)30-22(23,24)29-18/h2-12,14H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHQKWDEZLSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.